molecular formula C3H10N2O B1213496 1-Aminooxy-3-aminopropane CAS No. 98532-00-4

1-Aminooxy-3-aminopropane

Cat. No.: B1213496
CAS No.: 98532-00-4
M. Wt: 90.12 g/mol
InChI Key: VSZFWDPIWSPZON-UHFFFAOYSA-N
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Preparation Methods

1-Aminooxy-3-aminopropane can be synthesized through several methods. One common synthetic route involves the reaction of γ-bromopropylphthalimide with N-hydroxyphthalimide in the presence of triethylamine and dimethyl formamide. The reaction mixture is heated to 90°C and then cooled, resulting in the formation of the desired product . Another method involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of substituted alcohols, followed by deprotection of the aminooxy group .

Chemical Reactions Analysis

1-Aminooxy-3-aminopropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: It participates in substitution reactions, particularly involving the aminooxy group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of phthalhydrazide .

Mechanism of Action

1-Aminooxy-3-aminopropane exerts its effects by inhibiting key enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase . The inhibition of these enzymes leads to a decrease in polyamine levels, which in turn affects cell growth and proliferation. The compound binds tightly to the enzyme active sites, preventing the normal substrate from binding and thus inhibiting enzyme activity .

Comparison with Similar Compounds

1-Aminooxy-3-aminopropane is unique in its ability to inhibit multiple enzymes involved in polyamine biosynthesis. Similar compounds include:

These compounds share the ability to inhibit polyamine biosynthesis but differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound.

Properties

IUPAC Name

O-(3-aminopropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZFWDPIWSPZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243634
Record name 1-Aminooxy-3-aminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98532-00-4
Record name 1-Aminooxy-3-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098532004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminooxy-3-aminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminooxy-3-aminopropane
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Reactant of Route 4
1-Aminooxy-3-aminopropane
Reactant of Route 5
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Reactant of Route 6
1-Aminooxy-3-aminopropane

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